molecular formula C19H34N2O5 B1264652 methyl 8-[(2E)-2-[4-(5,5-dimethyl-1,3-dioxan-2-yl)butylidene]hydrazinyl]-8-oxooctanoate

methyl 8-[(2E)-2-[4-(5,5-dimethyl-1,3-dioxan-2-yl)butylidene]hydrazinyl]-8-oxooctanoate

Cat. No.: B1264652
M. Wt: 370.5 g/mol
InChI Key: XCCWDQMCNYJXRH-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[2-[4-(5,5-dimethyl-1,3-dioxan-2-yl)butylidene]hydrazinyl]-8-oxooctanoic acid methyl ester is a fatty acid methyl ester.

Scientific Research Applications

Antimicrobial Activity

A study by Kandhavelu et al. (2012) focused on the synthesis, characterization, and antimicrobial activity of novel arylhydrazones of methylene active compounds, including structures similar to the chemical of interest. These compounds were tested against various bacterial strains, and some showed effective antimicrobial properties. Specifically, compounds exhibited significant inhibitory effects on the luminescence of Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC50) highlighting their potential as antimicrobial agents. This research underscores the relevance of such chemical structures in developing new antimicrobial compounds (Kandhavelu et al., 2012).

Synthetic and Structural Insights

Another aspect of research involving similar compounds focuses on their synthesis and structural properties. For instance, Moncol’ et al. (2014) detailed the crystal structure of a compound closely related to methyl 8-[(2E)-2-[4-(5,5-dimethyl-1,3-dioxan-2-yl)butylidene]hydrazinyl]-8-oxooctanoate. The study provided insights into the compound's crystalline structure, including hydrogen bonding patterns, which are crucial for understanding its reactivity and potential applications in materials science or pharmaceuticals (Moncol’ et al., 2014).

Anti-inflammatory Properties

Research by Li et al. (2008) explored the anti-inflammatory properties of N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids, showing significant potential for novel anti-inflammatory drugs. This study indicates that modifications to the dioxane structure, similar to the one in the query compound, can lead to effective anti-inflammatory agents, highlighting the chemical's importance in medicinal chemistry research (Li et al., 2008).

Properties

Molecular Formula

C19H34N2O5

Molecular Weight

370.5 g/mol

IUPAC Name

methyl 8-[(2E)-2-[4-(5,5-dimethyl-1,3-dioxan-2-yl)butylidene]hydrazinyl]-8-oxooctanoate

InChI

InChI=1S/C19H34N2O5/c1-19(2)14-25-18(26-15-19)12-8-9-13-20-21-16(22)10-6-4-5-7-11-17(23)24-3/h13,18H,4-12,14-15H2,1-3H3,(H,21,22)/b20-13+

InChI Key

XCCWDQMCNYJXRH-DEDYPNTBSA-N

Isomeric SMILES

CC1(COC(OC1)CCC/C=N/NC(=O)CCCCCCC(=O)OC)C

Canonical SMILES

CC1(COC(OC1)CCCC=NNC(=O)CCCCCCC(=O)OC)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 8-[(2E)-2-[4-(5,5-dimethyl-1,3-dioxan-2-yl)butylidene]hydrazinyl]-8-oxooctanoate
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methyl 8-[(2E)-2-[4-(5,5-dimethyl-1,3-dioxan-2-yl)butylidene]hydrazinyl]-8-oxooctanoate
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methyl 8-[(2E)-2-[4-(5,5-dimethyl-1,3-dioxan-2-yl)butylidene]hydrazinyl]-8-oxooctanoate
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methyl 8-[(2E)-2-[4-(5,5-dimethyl-1,3-dioxan-2-yl)butylidene]hydrazinyl]-8-oxooctanoate

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